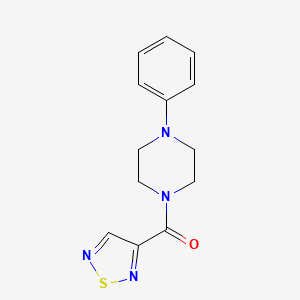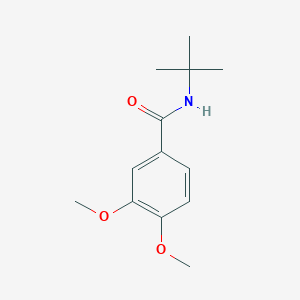![molecular formula C17H17ClN4S B5781127 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies and autoimmune diseases.
Mecanismo De Acción
BTK is a key enzyme involved in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine blocks B cell receptor signaling, leading to the inhibition of B cell proliferation and survival. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to be a selective inhibitor of BTK, with minimal off-target effects.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to have potent anti-proliferative and pro-apoptotic effects on B cells. In addition, 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of autoimmune diseases. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is its selectivity for BTK, which reduces the potential for off-target effects. In addition, 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has shown promising results in animal models of B cell malignancies and autoimmune diseases, making it a promising candidate for further clinical development. However, one of the limitations of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is its low solubility, which may pose challenges for formulation and delivery.
Direcciones Futuras
There are several potential future directions for the development of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine may also have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, further research is needed to optimize the formulation and delivery of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine, as well as to investigate its potential for combination therapy with other agents.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine was first reported by researchers at Takeda Pharmaceutical Company Limited in 2014. The synthetic route involves the reaction of 4-chloro-5-nitrothiophene-2-carboxylic acid with 4-methylpiperazine to form the intermediate compound, which is then cyclized with 2,3-dichloropyridine to give the final product. The overall yield of the synthesis is 34%.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine selectively inhibits BTK and blocks B cell receptor signaling, leading to the inhibition of B cell proliferation and survival. In vivo studies using animal models have demonstrated the efficacy of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4S/c1-21-6-8-22(9-7-21)16-15-14(10-23-17(15)20-11-19-16)12-2-4-13(18)5-3-12/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAWCJBZVSQYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)



![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)

![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)
![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)
![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)


